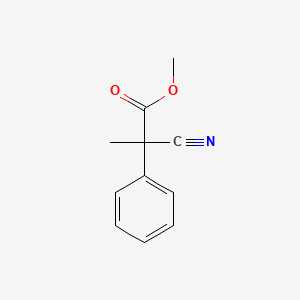
methyl 2-cyano-2-methyl-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-2-methyl-2-phenylacetate: is an organic compound with the molecular formula C11H11NO2. It is a derivative of phenylacetic acid and contains a cyano group, a methyl group, and a phenyl group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Benzeneacetonitrile: One common method involves the reaction of benzeneacetonitrile with dimethyl carbonate in the presence of a base such as sodium hydride.
From Phenylacetic Acid:
Industrial Production Methods: Industrial production typically involves large-scale esterification reactions followed by cyanation. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-cyano-2-methyl-2-phenylacetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid esters.
Applications De Recherche Scientifique
Chemistry: Methyl 2-cyano-2-methyl-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme-catalyzed reactions involving ester hydrolysis and cyano group transformations .
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties .
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules in the chemical industry .
Mécanisme D'action
The mechanism of action of methyl 2-cyano-2-methyl-2-phenylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group is particularly reactive, allowing for various transformations. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenylacetic acid derivatives .
Comparaison Avec Des Composés Similaires
Methyl 2-cyano-2-phenylacetate: Similar structure but lacks the additional methyl group.
Methyl 2-oxo-2-phenylacetate: Contains a keto group instead of a cyano group.
Ethyl 2-cyano-2-phenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-cyano-2-methyl-2-phenylacetate is unique due to the presence of both a cyano group and a methyl group on the same carbon atom, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
methyl 2-cyano-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFPWLHRPZDLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
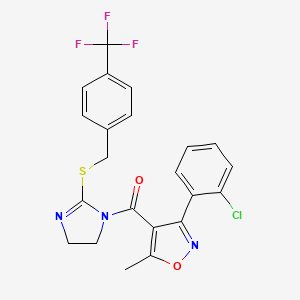
![4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2652991.png)
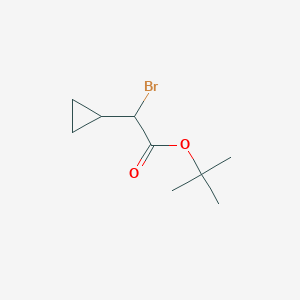
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)
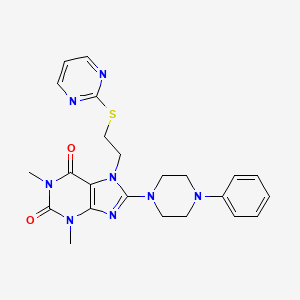
![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)
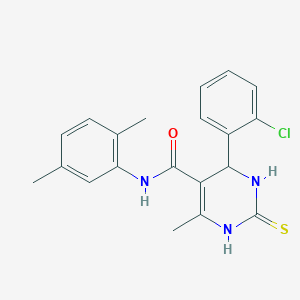
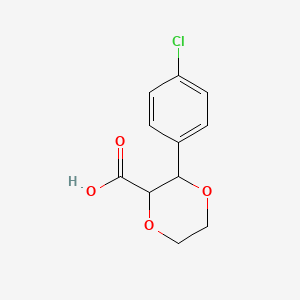
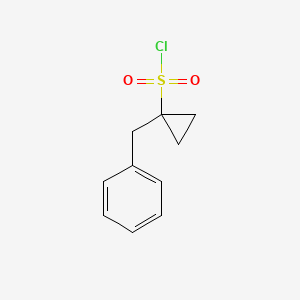
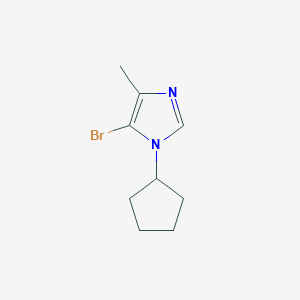
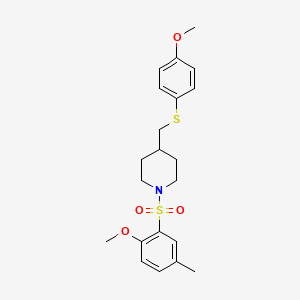
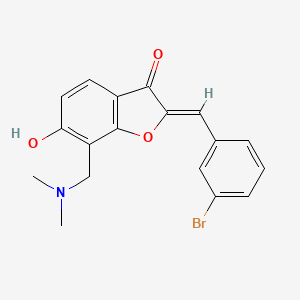
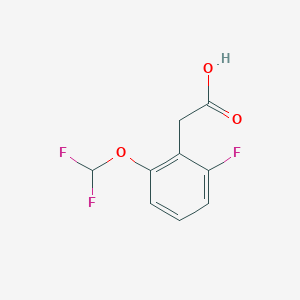
![8-methoxy-6-nitro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2653012.png)
